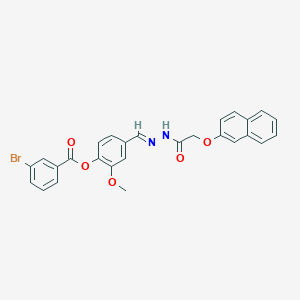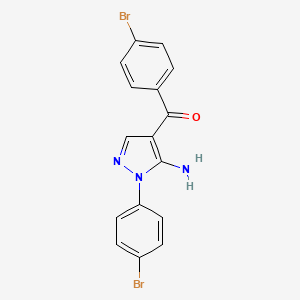
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-1-(4-bromofenil)-1H-pirazol-4-il)(4-bromofenil)metanona es un compuesto de interés en varios campos científicos debido a su estructura química y propiedades únicas. Este compuesto presenta un anillo de pirazol sustituido con grupos amino y bromofenilo, lo que lo convierte en una molécula versátil para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5-Amino-1-(4-bromofenil)-1H-pirazol-4-il)(4-bromofenil)metanona normalmente implica reacciones de varios pasos. Un método común incluye la ciclocondensación de benzaldehídos sustituidos, malononitrilo e hidrazina fenil . Esta reacción a menudo es catalizada por dióxido de manganeso soportado en alúmina-sílice en agua, lo que produce alta pureza y eficiencia .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. La elección de disolventes y catalizadores es crucial para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(5-Amino-1-(4-bromofenil)-1H-pirazol-4-il)(4-bromofenil)metanona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógeno.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(5-Amino-1-(4-bromofenil)-1H-pirazol-4-il)(4-bromofenil)metanona tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de (5-Amino-1-(4-bromofenil)-1H-pirazol-4-il)(4-bromofenil)metanona implica su interacción con objetivos moleculares y vías específicas. La estructura del compuesto le permite unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, afectando así las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos similares
(5-Amino-1-bromoindolizin-3-il)(4-bromofenil)metanona: Similar en estructura pero con un anillo de indolizina en lugar de un anillo de pirazol.
5-Amino-1-(4-fluorofenil)-1H-pirazol-4-carbonitrilo: Contiene un grupo fluorofenilo en lugar de un grupo bromofenilo.
Unicidad
(5-Amino-1-(4-bromofenil)-1H-pirazol-4-il)(4-bromofenil)metanona es único debido a su patrón de sustitución específico en el anillo de pirazol, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C16H11Br2N3O |
|---|---|
Peso molecular |
421.09 g/mol |
Nombre IUPAC |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H11Br2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |
Clave InChI |
ZYSFUECQSKMFRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


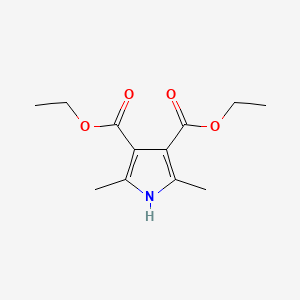
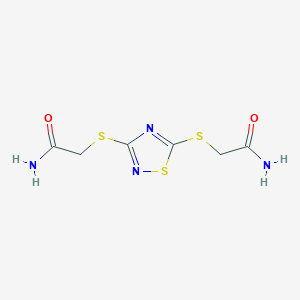
![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)
![2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12050237.png)
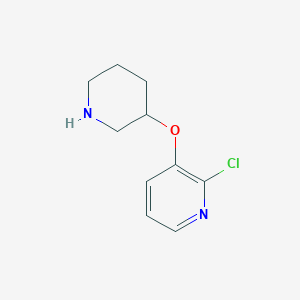
![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)

![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050251.png)



![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
